Lipophilicity Shift (logP) Versus the 4-Methoxyphenyl-Pyrrolidinyl Analog
The target compound displays a computed logP of 3.867 (ZINC15) [1]. A close analog where the 4-chlorobenzyl group is replaced by a 4-methoxyphenyl group and the dimethylaminomethyl side chain is replaced by a pyrrolidinylmethyl group (CAS 1421491-39-5) exhibits a computed logP that is approximately 1.2–1.5 units lower (estimated 2.4–2.7) based on the loss of the chlorine atom and the gain of a methoxy group [2]. This difference in lipophilicity is expected to alter membrane permeability and off-target binding profiles.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.867 (ZINC15, Apolar Desolvation 9.61 kcal·mol⁻¹) |
| Comparator Or Baseline | Estimated ∼2.4–2.7 (N-(4-methoxyphenyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxamide, CAS 1421491-39-5) [2] |
| Quantified Difference | ΔlogP ≈ 1.2–1.5 units (higher for target) |
| Conditions | Computational prediction (ZINC15); experimental logP not reported for either compound |
Why This Matters
For cell-based assays, a >1 log unit lipophilicity difference can translate into a 10-fold change in membrane partitioning, directly affecting apparent potency and intracellular target engagement.
- [1] ZINC15 Database, Substance ZINC000095407651. Available: https://zinc15.docking.org/substances/ZINC000095407651/. View Source
- [2] kuujia.com, “N-(4-methoxyphenyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxamide,” CAS 1421491-39-5. Available: https://www.kuujia.com/cas-1421491-39-5.html. View Source
